
5-Bromo-4-chloropyrimidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloropyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyrimidine-2-carbaldehyde typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine-2-carbaldehyde. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution at the 5 and 4 positions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a solid form.
化学反応の分析
Types of Reactions
5-Bromo-4-chloropyrimidine-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the aldehyde group to carboxylic acids or alcohols, respectively.
科学的研究の応用
5-Bromo-4-chloropyrimidine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme mechanisms and interactions due to its ability to form covalent bonds with active site residues.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-4-chloropyrimidine-2-carbaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyrimidine: Similar in structure but lacks the aldehyde group.
4-Chloro-5-methylpyrimidine: Contains a methyl group instead of a bromine atom.
2,4-Dichloro-5-bromopyrimidine: Similar halogenation pattern but lacks the aldehyde group.
Uniqueness
5-Bromo-4-chloropyrimidine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with an aldehyde group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C5H2BrClN2O |
|---|---|
分子量 |
221.44 g/mol |
IUPAC名 |
5-bromo-4-chloropyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-3-1-8-4(2-10)9-5(3)7/h1-2H |
InChIキー |
ABKUJRWQEYIGRT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)C=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


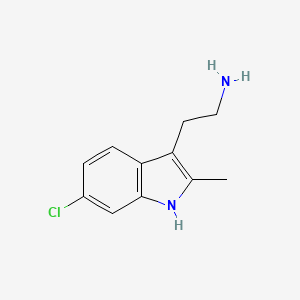
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)

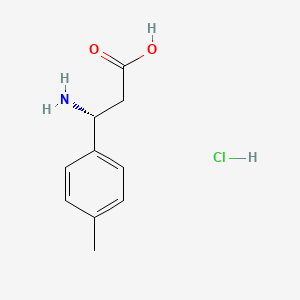
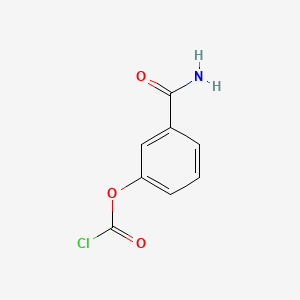
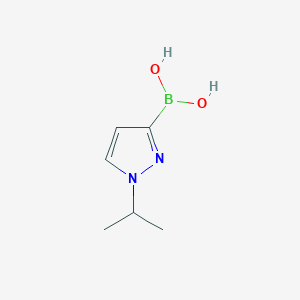
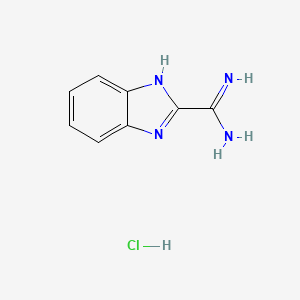

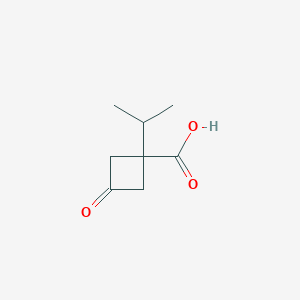
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
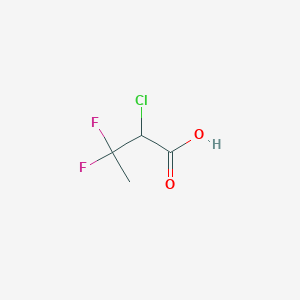
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
